5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is an organic compound with unique chemical properties that render it significant in various scientific applications. Its structure comprises a pyrimidine backbone with modifications that enhance its reactivity and specificity in biological and chemical contexts.
Preparation Methods
Synthetic Routes
The preparation of 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves a multi-step synthetic process. Starting from commercially available pyrimidine derivatives, the synthesis includes steps such as:
Nucleophilic substitution reactions: : Introduction of the 5-fluoro group to the pyrimidine ring.
Ether formation: : Attachment of the [(3-methylpyridin-4-yl)oxy]methyl moiety via an ether bond to the piperidine ring.
Final coupling: : The piperidine ring is coupled to the pyrimidine core under controlled conditions.
Reaction Conditions
These reactions generally require specific conditions, including:
Catalysts: : Use of catalysts such as palladium or nickel for coupling reactions.
Solvents: : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: : Reactions may require heating to temperatures between 60°C and 100°C to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow processes to enhance yield and efficiency. Optimization of reaction conditions, such as solvent recycling and catalyst recovery, is critical in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce hydroxyl or carbonyl functional groups.
Reduction: : Reduction can occur at the nitrogen-containing rings, altering its electronic properties.
Substitution: : The fluorine atom allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, nitro groups, which require specific acidic or basic conditions.
Major Products
These reactions produce derivatives that retain the core structure but with modifications that can enhance or modify the biological activity of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to act as a precursor for various pharmacologically active compounds.
Biology
In biological research, this compound is studied for its interactions with biomolecules. Its modified pyrimidine structure enables it to bind selectively to nucleic acids and proteins, making it useful in probing biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, the compound's stability and reactivity are leveraged in the production of specialty chemicals. It is used in the manufacture of agrochemicals, dyes, and materials science applications.
Mechanism of Action
The mechanism by which 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure allows for hydrogen bonding, hydrophobic interactions, and electrostatic interactions with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrimidines and piperidine derivatives. Compared to:
5-fluorouracil: : Another fluorinated pyrimidine, 5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has different substituents that enhance its specificity.
Piperidine analogs: : Compared to other piperidine-containing compounds, its unique ether linkage to the pyridine moiety provides a distinct chemical profile.
This compound stands out due to its enhanced reactivity and specificity, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
5-fluoro-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-12-8-18-5-2-15(12)22-10-13-3-6-21(7-4-13)16-14(17)9-19-11-20-16/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQFUBIQXHUGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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